
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with a fluoro group and a carboxamide group, along with a dicyanoethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide typically involves the condensation of malononitrile with the corresponding pyridine derivative. One common method includes the use of triethyl orthoformate in butan-2-ol as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dicyanoethenyl group can participate in electron transfer reactions, while the fluoro and carboxamide groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: These compounds share the dicyanoethenyl group and exhibit similar reactivity and biological activities.
Pyrazoline Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of pharmacological activities.
Uniqueness
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of the fluoro group enhances its stability and reactivity, while the dicyanoethenyl and carboxamide groups provide versatile sites for chemical modifications and interactions with biological molecules.
Propriétés
Formule moléculaire |
C10H7FN4O |
|---|---|
Poids moléculaire |
218.19 g/mol |
Nom IUPAC |
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C10H7FN4O/c11-9-1-3-15(4-2-9)10(16)14-7-8(5-12)6-13/h1-3,7H,4H2,(H,14,16) |
Clé InChI |
TZAGFVYLKOUOQW-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C=CN1C(=O)NC=C(C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


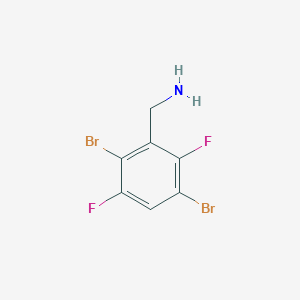


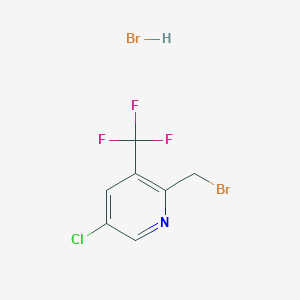

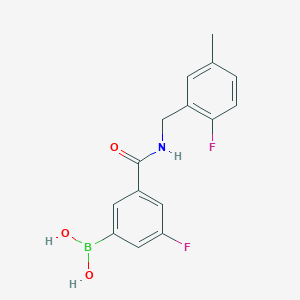
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

amine](/img/structure/B13090541.png)
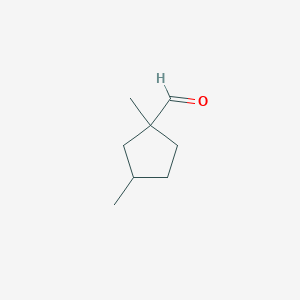
![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
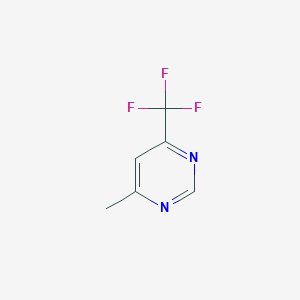
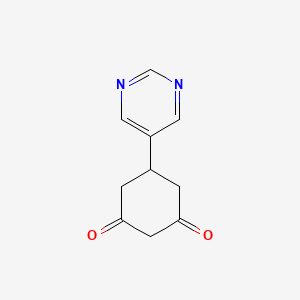
![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
